molecular formula C16H18N2O2S B2972856 3-(4-isopropylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1114866-43-1

3-(4-isopropylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2972856
CAS RN: 1114866-43-1
M. Wt: 302.39
InChI Key: AKKKGAWOXQZLMH-UHFFFAOYSA-N
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Description

The compound “3-(4-isopropylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a complex organic molecule. It has a molecular formula of C23H29NO4S2 and an average mass of 447.611 Da . This compound contains several functional groups, including a benzothiadiazine ring, an isopropylphenyl group, and two oxygen atoms forming a dioxide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and stereocenters . The compound has two defined stereocenters . More detailed structural analysis would require advanced techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 683.7±55.0 °C at 760 mmHg, and a flash point of 367.3±31.5 °C . It also has several other properties such as a molar refractivity of 119.5±0.4 cm3, and a polar surface area of 97 Å2 .

Scientific Research Applications

Allosteric Modulation of AMPA Receptors

A significant application of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides is their role as positive allosteric modulators of AMPA receptors. Research demonstrates that derivatives of this chemical, such as 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, exhibit cognition-enhancing effects in vivo after oral administration (Francotte et al., 2007). Another study synthesized various 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives to evaluate their activity as allosteric modulators of kainate-activated currents, highlighting the importance of the substituent at the 3-position of the benzothiadiazine ring (Braghiroli et al., 2002).

Cognitive Enhancement

Further studies have focused on enhancing the pharmacokinetic behavior of these compounds for cognitive enhancement. For instance, the introduction of mono- or polyfluoro-substituted alkyl chains at the 4-position of the thiadiazine ring led to compounds like 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, which demonstrated marked cognitive-enhancing effects in vivo (Francotte et al., 2010).

Potassium Channel Activation

The nature of substituents in these compounds has been found to significantly influence their activity as potassium channel activators. Diverse substitution in the 7-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides affected both the potency and tissue selectivity, indicating their potential as potassium channel openers (Boverie et al., 2005).

Impurity Analysis in Hydrochlorothiazide

In pharmaceutical quality control, the identification of impurities in drugs like hydrochlorothiazide, which is structurally related to benzothiadiazine dioxides, has been a focus area. Analytical methods were developed to identify specific impurities in bulk hydrochlorothiazide, demonstrating the relevance of these compounds in pharmaceutical analysis (Fang et al., 2001).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given its complex structure and the presence of multiple functional groups, this compound could be a valuable target for medicinal chemistry research .

properties

IUPAC Name

3-(4-propan-2-ylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)21(19,20)18-16/h3-11,16-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKKGAWOXQZLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isopropylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

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